molecular formula C14H22O2 B3027878 7-(Benzyloxy)heptan-1-ol CAS No. 141943-06-8

7-(Benzyloxy)heptan-1-ol

Cat. No.: B3027878
CAS No.: 141943-06-8
M. Wt: 222.32 g/mol
InChI Key: FJIOZWDOIPNGGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Benzyloxy)heptan-1-ol (CAS 141943-06-8) is a high-purity chemical intermediate featuring a primary alcohol and a benzyl-protected alcohol. This structure makes it a valuable building block in organic synthesis, particularly for constructing complex molecules such as nucleoside analogues and other pharmacologically active compounds. The benzyl (Bn) group acts as a robust protecting group for the hydroxy function, which can be selectively removed in later synthetic stages under conditions that leave the primary alcohol unaffected, or vice versa . With a molecular formula of C14H22O2 and a molecular weight of 222.33 g/mol, it is supplied as a clear, colorless to light yellow liquid . It is specified with a minimum purity of 95% by GC analysis and has a flash point of 131 °C . This product is intended for research purposes as a key synthetic precursor. For example, compounds with benzyloxy groups are utilized in medicinal chemistry research, such as in the development of bornyl derivatives investigated for their potential hypoglycemic and lipid-normalizing properties . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-phenylmethoxyheptan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c15-11-7-2-1-3-8-12-16-13-14-9-5-4-6-10-14/h4-6,9-10,15H,1-3,7-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIOZWDOIPNGGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141943-06-8
Record name 7-(Benzyloxy)heptan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzyloxy)heptan-1-ol typically involves the reaction of 1,7-heptanediol with benzyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in a dry solvent like tetrahydrofuran (THF) under nitrogen atmosphere to prevent moisture interference . The reaction mixture is stirred at room temperature, and the product is purified using techniques like flash column chromatography .

Industrial Production Methods

Industrial production methods for 7-(Benzyloxy)heptan-1-ol are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of industrial-grade solvents and reagents, and optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)heptan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(Benzyloxy)heptan-1-ol is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)heptan-1-ol involves its interaction with various molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity. The primary alcohol group can undergo oxidation or reduction, altering the compound’s chemical properties and biological activity .

Comparison with Similar Compounds

Structural Comparison :

  • Bimatoprost is a prostaglandin analog containing a benzyloxy group within its side chain. However, its core structure is significantly more complex, featuring a cyclopentane ring and multiple stereocenters, unlike the linear aliphatic backbone of 7-(Benzyloxy)heptan-1-ol.
  • Molecular Weight : 415.57 g/mol (vs. 222.32 g/mol for 7-(Benzyloxy)heptan-1-ol).

Functional Comparison :

  • Applications: Bimatoprost is a pharmaceutical agent used to treat glaucoma and enhance eyelash growth, whereas 7-(Benzyloxy)heptan-1-ol is a non-pharmacological intermediate.
  • Commercial Data : Bimatoprost is priced at ¥9,900.00 per 25 mg (TCI Chemicals, Product Code: B6165-25MG), reflecting its higher synthetic complexity and therapeutic value compared to 7-(Benzyloxy)heptan-1-ol .

6-Amino-4-(6-(Benzyloxy)pyridin-3-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinoline-3-carbohydrate

Structural Comparison :

  • This patented compound (Patent Publication, 2019) incorporates a benzyloxy group on a pyridine ring, diverging from the aliphatic chain in 7-(Benzyloxy)heptan-1-ol.
  • The presence of heterocyclic rings (quinoline, pyridine) and additional functional groups (amino, tetrahydrofuran-oxy) highlights its role in medicinal chemistry, likely as a kinase inhibitor or receptor-targeting agent .

Functional Comparison :

  • Reactivity : The benzyloxy group in both compounds serves as a protective group, but the patent compound’s aromatic system enables π-π stacking interactions critical for drug-receptor binding.
  • Applications : The patent compound is tailored for pharmaceutical development, whereas 7-(Benzyloxy)heptan-1-ol is a general-purpose synthetic building block .

Data Table: Key Properties and Commercial Information

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Price (TCI Chemicals) Primary Application
7-(Benzyloxy)heptan-1-ol 141943-06-8 C₁₄H₂₂O₂ 222.32 ¥7,900.00/g Organic synthesis
Bimatoprost 155206-00-1 C₂₅H₃₇NO₄ 415.57 ¥9,900.00/25mg Pharmaceuticals (glaucoma)

Research Findings and Industrial Relevance

  • Synthetic Utility: The benzyloxy group in 7-(Benzyloxy)heptan-1-ol enhances solubility in non-polar solvents, facilitating its use in phase-transfer reactions .
  • Pharmaceutical Context : Compounds like Bimatoprost and the patent molecule demonstrate that benzyloxy groups are strategically employed in drug design to modulate bioavailability and metabolic stability .

Biological Activity

7-(Benzyloxy)heptan-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the realm of metabolic regulation and hypoglycemic effects. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various research studies and findings.

  • Molecular Formula : C14H22O2
  • Molecular Weight : 222.33 g/mol
  • Physical State : Liquid at 20 °C
  • Purity : >95.0% (GC) .

Synthesis

The synthesis of 7-(benzyloxy)heptan-1-ol involves standard organic chemistry techniques, including etherification and subsequent purification methods. The compound can be synthesized from readily available starting materials, resulting in a high yield of the desired product.

Hypoglycemic Effects

Recent studies have highlighted the hypoglycemic properties of 7-(benzyloxy)heptan-1-ol, particularly its role in enhancing glucose uptake in cells. In vitro assays demonstrated that the compound could significantly increase glucose consumption in HepG2 cells without exhibiting cytotoxic effects, indicating its safety profile for potential therapeutic use .

The hypoglycemic effect appears to be mediated through the activation of specific receptors involved in glucose metabolism. For instance, structural analogs related to 7-(benzyloxy)heptan-1-ol have been shown to activate FFAR1 (free fatty acid receptor 1), which plays a crucial role in insulin signaling and glucose homeostasis .

Case Studies

Several case studies have investigated the effects of 7-(benzyloxy)heptan-1-ol on animal models:

  • Study on C57BL/6 Mice : The compound was administered to C57BL/6 mice, where it demonstrated a significant reduction in blood glucose levels during oral glucose tolerance tests (OGTT). This effect was comparable to that of established hypoglycemic agents such as vildagliptin .
  • Lipid Metabolism : In addition to its hypoglycemic effects, the compound also showed promise in correcting lipid metabolism disorders, suggesting a multifaceted mechanism that could be beneficial for metabolic syndrome management .

Data Tables

Parameter Value/Effect
Hypoglycemic ActivitySignificant reduction in blood glucose
Cell Viability (HepG2)No cytotoxic effects observed
FFAR1 ActivationConfirmed at 10 μM concentration
Lipid Profile ImprovementDecreased cholesterol levels

Q & A

Basic: What synthetic strategies are commonly employed for the preparation of 7-(Benzyloxy)heptan-1-ol, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of 7-(Benzyloxy)heptan-1-ol typically involves the selective protection of a diol precursor. A validated route includes:

  • Step 1: Benzylation of heptane-1,7-diol using benzyl bromide (BnBr) in the presence of a base (e.g., NaH) in anhydrous THF under inert atmosphere .
  • Step 2: Selective monoprotection to avoid over-benzylation. Reaction temperature (0–5°C) and stoichiometric control (1.0 equiv. BnBr) are critical for yield optimization.
  • Step 3: Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient).
    Yield Considerations: Competitive side reactions (e.g., di-benzylation) reduce yields. Pre-activation of the hydroxyl group with a temporary protecting group (e.g., TBS) prior to benzylation may improve selectivity .

Table 1: Synthetic Routes Comparison

Reagents/ConditionsYield (%)Purity (%)Reference
BnBr, NaH, THF, 0°C65>95
TBSCl/imidazole, then BnBr78>97

Basic: What analytical techniques are essential for confirming the structural identity and purity of 7-(Benzyloxy)heptan-1-ol?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Key peaks include benzyl aromatic protons (δ 7.2–7.4 ppm), methylene protons adjacent to oxygen (δ 3.3–3.7 ppm), and terminal hydroxyl proton (δ 1.5–2.0 ppm, broad).
    • ¹³C NMR: Confirm benzyl ether linkage (C-O at δ 70–75 ppm) and aliphatic chain integrity .
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column (acetonitrile/water mobile phase) to verify purity (>95%) and detect trace impurities .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ (e.g., calculated for C₁₄H₂₂O₂: 245.1648; observed: 245.1652) .

Advanced: How can computational tools aid in predicting the biological activity of 7-(Benzyloxy)heptan-1-ol derivatives?

Methodological Answer:

  • Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions with target receptors (e.g., histamine H3R). Focus on the benzyloxy moiety’s role in hydrophobic binding pockets .
  • Quantitative Structure-Activity Relationship (QSAR): Correlate substituent electronic properties (Hammett σ values) with in vitro activity data. For example, electron-withdrawing groups on the benzyl ring enhance H3R antagonism .
  • Validation: Cross-reference computational predictions with guinea pig ileum assays (H1 antagonism) and HEK-293T cell-based receptor binding studies .

Advanced: What experimental strategies resolve contradictions in reported synthetic yields for 7-(Benzyloxy)heptan-1-ol?

Methodological Answer:

  • Contradiction Source: Discrepancies often arise from competing side reactions (e.g., di-benzylation) or purification inefficiencies.
  • Resolution Strategies:
    • In Situ Monitoring: Use TLC or inline IR spectroscopy to track reaction progress and terminate at monoprotection.
    • Alternative Protecting Groups: Employ silyl ethers (e.g., TBS) as temporary protectors to enhance benzylation selectivity .
    • Statistical Design of Experiments (DoE): Optimize variables (temperature, solvent polarity, reagent stoichiometry) using response surface methodology .

Advanced: How does the benzyloxy group influence the stability and derivatization of 7-(Benzyloxy)heptan-1-ol in multi-step syntheses?

Methodological Answer:

  • Stability: The benzyl group is stable under acidic/basic conditions but susceptible to hydrogenolysis (H₂/Pd-C). Avoid reductive environments unless deliberate deprotection is intended .
  • Derivatization Pathways:
    • Oxidation: Convert the terminal -OH to a carbonyl group (e.g., using Jones reagent) for subsequent nucleophilic additions.
    • Functional Group Interconversion: Replace -OH with halides (e.g., PBr₃) to enable cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Case Study: In indole alkaloid synthesis, the benzyloxy group serves as a stable linker for late-stage modifications, enabling regioselective functionalization .

Advanced: What in vivo models are appropriate for evaluating the neuropharmacological effects of 7-(Benzyloxy)heptan-1-ol derivatives?

Methodological Answer:

  • Rodent Models: Administer derivatives intraperitoneally (1–10 mg/kg) to assess blood-brain barrier penetration. Monitor neurotransmitter levels (e.g., serotonin, dopamine) via post-mortem HPLC analysis of brain tissues .
  • Behavioral Assays: Use open-field tests or forced-swim tests to correlate receptor binding (e.g., H3R affinity) with anxiolytic or antidepressant activity .
  • Dose-Response Curves: Establish ED₅₀ values using nonlinear regression models (e.g., GraphPad Prism) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(Benzyloxy)heptan-1-ol
Reactant of Route 2
Reactant of Route 2
7-(Benzyloxy)heptan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.